(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine

Vue d'ensemble

Description

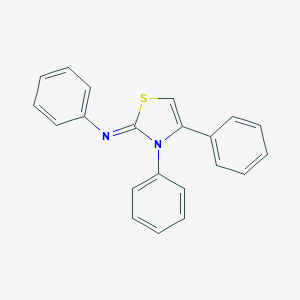

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is a heterocyclic compound that features a thiazole ring substituted with phenyl groups at the 3 and 4 positions, and an amine group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine typically involves the reaction of 1-phenyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of halogenated thiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that compounds related to (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine exhibit promising cytotoxic effects against various cancer cell lines. For example:

- A study reported the synthesis of thiazole derivatives that showed significant cytotoxicity against HepG2 hepatic carcinoma cells with IC50 values as low as 0.50 μM .

Antimicrobial Properties

Thiazole derivatives have been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to increased antibacterial activity.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for use in OLEDs:

| Property | Value |

|---|---|

| Photoluminescence | High |

| Electron Mobility | Moderate |

| Stability | Good |

These properties enable efficient light emission and stability in device applications.

Building Block for Complex Molecules

Due to its reactive functional groups, this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex thiazole-containing compounds through various coupling reactions.

Case Study 1: Cytotoxicity Testing

In a systematic study evaluating the anticancer potential of thiazole derivatives, researchers synthesized several compounds based on the thiazole scaffold. The results indicated that specific substitutions on the thiazole ring significantly affected cytotoxicity against cancer cell lines, highlighting the importance of structural modifications .

Case Study 2: OLED Development

A research group focused on developing OLEDs using this compound as a dopant material. Their findings showed enhanced brightness and efficiency compared to traditional materials, demonstrating its potential in next-generation display technologies .

Mécanisme D'action

The mechanism of action of (3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine involves its interaction with specific molecular targets. For example, its anticandidal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell membrane integrity . The compound may also interact with cellular enzymes or receptors, leading to cytotoxic effects in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide: Similar structure but with a benzamide group instead of an amine group.

2-(3,4-Diphenyl-3H-thiazol-2-ylidene)amino-4,6-dimethylpyrimidine: Contains a pyrimidine ring and exhibits anticandidal activity.

Uniqueness

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Activité Biologique

(3,4-Diphenyl-3H-thiazol-2-ylidene)-phenyl-amine is a thiazole-derived compound that has garnered attention due to its diverse biological activities. Thiazole and its derivatives are known for their pharmacological potential, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is integral to its biological activity. The thiazole moiety is characterized by a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.

1. Antitumor Activity

Research has demonstrated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various studies.

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the phenyl rings enhances cytotoxic activity against cancer cells.

2. Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory effects of thiazole derivatives using models such as carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to indomethacin.

These findings suggest that modifications to the thiazole structure can lead to enhanced anti-inflammatory properties.

3. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial activity against various pathogens. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, mM) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 | |

| Escherichia coli | 3.5 |

The presence of electron-withdrawing groups on the phenyl rings was found to enhance antimicrobial efficacy.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of thiazole derivatives found that a compound structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines including A431 and HT29. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound showed promise in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Propriétés

IUPAC Name |

N,3,4-triphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-18-12-6-2-7-13-18)23(20)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFRCFZWBMTRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352393 | |

| Record name | (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15249-82-8 | |

| Record name | (2Z)-N,3,4-Triphenyl-1,3-thiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.